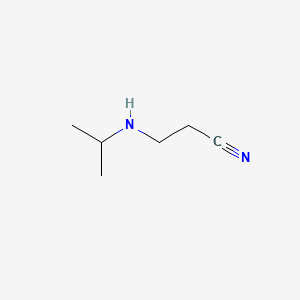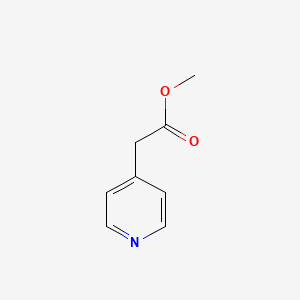
Decyl 4-nitrophenyl ether
概要
説明
Decyl 4-nitrophenyl ether: is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.3746 . It is characterized by the presence of a decyl group attached to a 4-nitrophenyl ether moiety. This compound is known for its applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: Decyl 4-nitrophenyl ether can be synthesized using the Williamson Ether Synthesis method . This involves the reaction of an alkyl halide with an alkoxide ion. In this case, decyl bromide can react with 4-nitrophenol in the presence of a base such as sodium hydride or potassium hydride to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Decyl 4-nitrophenyl ether can undergo oxidation reactions, especially at the nitro group, leading to the formation of various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ether linkage in this compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Products include nitroso and nitro derivatives.
Reduction: The major product is decyl 4-aminophenyl ether.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
Chemistry: Decyl 4-nitrophenyl ether is used as a reagent in organic synthesis, particularly in the preparation of other ether compounds. It serves as a model compound for studying etherification reactions.
Biology: In biological research, this compound is used as a substrate in enzyme assays to study the activity of enzymes that catalyze ether bond cleavage.
Medicine: While not directly used as a drug, this compound is employed in medicinal chemistry research to develop new therapeutic agents by modifying its structure.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of surfactants and other specialty chemicals.
作用機序
The mechanism of action of decyl 4-nitrophenyl ether involves its interaction with specific molecular targets. For instance, in enzymatic reactions, it acts as a substrate that binds to the active site of the enzyme, leading to the cleavage of the ether bond. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
類似化合物との比較
- Dodecyl 4-nitrophenyl ether
- Hexathis compound
- Butyl 4-nitrophenyl ether
Comparison: this compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and applications. Compared to dodecyl and hexadecyl derivatives, this compound has a shorter alkyl chain, making it more soluble in certain solvents and potentially more reactive in specific reactions .
特性
IUPAC Name |
1-decoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIOGTJBANMZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185550 | |
| Record name | Decyl 4-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31657-37-1 | |
| Record name | Decyl 4-nitrophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031657371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl 4-nitrophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECYL 4-NITROPHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the linear relationship between the sensitivity (-s) of Decyl 4-nitrophenyl ether and the number of carbon atoms (Cn) in its alkyl chain?
A1: The linear relationship observed between -s and Cn for alkyl 4-nitrophenyl ethers, including this compound, suggests that the increasing length of the alkyl chain directly influences its solvatochromic behavior []. This behavior is attributed to the consistent effect of the alkyl chain on the energy levels of the n and π* orbitals involved in the electronic transitions responsible for the compound's UV/Vis absorption. Unlike the N,N-dialkyl-4-nitroaniline (DNAP) indicators, where the relationship decays after a certain chain length, the consistent linearity in alkyl 4-nitrophenyl ethers suggests that the alkyl chain doesn't hinder the solvatochromic character, even with increasing length. This information can be valuable for designing solvatochromic probes with predictable sensitivity based on their alkyl chain length.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)
